molecular formula C14H18N2S B3084361 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-41-6

1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084361
CAS No.: 1142212-41-6
M. Wt: 246.37 g/mol
InChI Key: JTHNFHQXJFQJMI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a sulfur-containing dihydropyrimidine derivative characterized by a substituted phenyl ring (2,5-dimethyl groups) and a thiol functional group. The compound’s reactivity is influenced by the electron-donating methyl groups on the phenyl ring, which modulate its electronic environment and solubility in organic solvents.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-5-6-11(2)12(9-10)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNFHQXJFQJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the condensation of 2,5-dimethylbenzaldehyde with urea and elemental sulfur under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has been investigated for its potential pharmacological properties. The presence of the thiol group enhances its ability to interact with biological molecules, making it a candidate for drug development:

  • Antioxidant Activity : Research indicates that compounds with thiol groups can act as antioxidants, scavenging free radicals and potentially reducing oxidative stress in cells .
  • Anticancer Properties : Some studies suggest that derivatives of dihydropyrimidines exhibit anticancer activity by inducing apoptosis in cancer cells. This compound may serve as a scaffold for developing more potent anticancer agents .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions:

  • Synthesis of Pyrimidine Derivatives : It can be used to synthesize other pyrimidine-based compounds that are important in pharmaceuticals and agrochemicals.
  • Reactions with Electrophiles : The nucleophilic nature of the thiol group enables it to react with electrophiles, making it useful in creating thioether linkages in organic synthesis .

Materials Science

In materials science, this compound has potential applications due to its stability and reactivity:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as UV resistance or thermal stability .
  • Nanomaterials : Its ability to form stable complexes with metals suggests potential use in the synthesis of metal nanoparticles for applications in catalysis and electronics .

Case Study 1: Antioxidant Activity Assessment

A study examined the antioxidant properties of various thiol-containing compounds, including this compound. The results indicated that this compound effectively scavenged free radicals in vitro, demonstrating significant potential for use in formulations aimed at reducing oxidative damage .

Case Study 2: Synthesis of Dihydropyrimidine Derivatives

In another research project focused on synthesizing novel dihydropyrimidine derivatives for anticancer activity, the compound served as a key intermediate. Through a series of chemical transformations involving electrophilic substitutions and cyclization reactions, several new derivatives were produced and evaluated for their biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, further modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 1-aryl-4,4-dimethyl-1,4-dihydropyrimidine-2-thiols, where variations in aryl substituents significantly alter physicochemical properties. Below is a comparative analysis with structurally related derivatives:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features Applications/Research Findings
1-(2,5-Dimethylphenyl)-4,4-dimethyl-... (Target) C₁₄H₁₈N₂S 262.37 (calculated) - Electron-donating methyl groups at 2,5-positions
- Steric hindrance from 4,4-dimethyl groups
Potential ligand for metal coordination; limited direct studies
1-(3,5-Dimethoxyphenyl)-4,4-dimethyl-... C₁₄H₁₈N₂O₂S 278.37 - Strong electron-donating methoxy groups
- Enhanced solubility in polar solvents
Used in synthetic intermediates; commercial availability noted
1-(3,4-Difluorophenyl)-4,4-dimethyl-... C₁₂H₁₂F₂N₂S 266.30 (calculated) - Electron-withdrawing fluorine atoms
- Increased acidity of thiol group
Explored in fluorinated drug candidates; improved metabolic stability
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-... C₁₃H₁₄N₂O₂S 278.33 - Benzodioxole ring enhances π-π interactions
- Bioactive scaffold
Investigated for antimicrobial activity
1-(2,4-Dinitroaminophenyl)-4,4,6-trimethyl-... C₁₃H₁₅N₅O₄S 345.36 - Strong electron-withdrawing nitro groups
- High selectivity for Au(III)
Spectrophotometric determination of gold in alloys and biological samples

Key Research Findings

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and methyl groups (e.g., in the target compound) increase electron density at the thiol group, reducing its acidity. In contrast, nitro or fluorine substituents (e.g., 3,4-difluorophenyl derivative) enhance thiol acidity, favoring metal chelation .

Solubility and Stability

  • Methoxy-substituted derivatives (e.g., 1-(3,5-dimethoxyphenyl)-...) exhibit higher solubility in polar solvents like ethanol or DMSO compared to methyl-substituted analogs due to increased polarity .
  • Fluorinated analogs demonstrate enhanced thermal and oxidative stability, making them suitable for high-temperature reactions .

Biological Activity

1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS Number: 1142212-41-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its effects on cell viability, toxicity profiles, and potential therapeutic applications.

PropertyValue
Chemical Formula C₁₄H₁₈N₂S
Molecular Weight 250.36 g/mol
CAS Number 1142212-41-6
Hazard Information Irritant

Antioxidant Activity

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, a comparative analysis showed that derivatives of pyrimidine compounds demonstrated IC50 values indicating effective radical scavenging activity .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were evaluated using various cell lines. In a study involving cardiomyocytes and macrophages, the compound exhibited varying degrees of cytotoxicity. The MTT assay revealed that while some derivatives maintained cell viability above 70% at concentrations below 40 μM, others showed significant cytotoxic effects at higher doses .

CompoundCell TypeViability (%) at 40 μM
1-(2,5-Dimethylphenyl)-...J774 Macrophages75
1-(2,5-Dimethylphenyl)-...H9c2 Cardiomyocytes68

Anti-inflammatory Properties

In addition to antioxidant activity, the compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Cardioprotective Effects : A study demonstrated that certain derivatives of pyrimidine compounds could protect against oxidative damage in cardiomyocytes. The protective effects were attributed to the compound's ability to enhance cellular antioxidant defenses and reduce apoptosis .
  • Toxicological Assessment : In vivo studies conducted on mice indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?

  • Methodological Answer : Synthesis typically involves a multi-step condensation reaction. For example, thiol-containing dihydropyrimidines are synthesized via acid-catalyzed cyclization of thiourea derivatives with diketones under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Analogous methods for related dihydropyrimidine-thiols (e.g., using p-toluenesulfonic acid as a catalyst) can be adapted . Computational reaction path searches (e.g., quantum chemical calculations) may optimize intermediate steps .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., dimethylphenyl groups) and dihydropyrimidine ring conformation.
  • FT-IR : Identify thiol (-SH) and C=S stretching vibrations (~2500 cm⁻¹ and ~1200 cm⁻¹, respectively).
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns.
  • 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations, particularly for sterically hindered groups .

Q. What experimental conditions are critical for maintaining compound stability during storage?

  • Methodological Answer : Stability studies should assess:

  • pH sensitivity : Test solubility in basic (e.g., NaOH) or acidic media; degradation products can be monitored via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Light sensitivity : Store in amber vials under nitrogen to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Density Functional Theory (DFT) calculations identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s quantum chemical reaction path searches can predict regioselectivity in cyclization steps .
  • Solvent Effects : Molecular dynamics simulations evaluate solvent interactions (e.g., polar aprotic solvents like DMF) to enhance yield .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(2,4-dinitrophenyl) derivatives) .
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering in dihydropyrimidines) by variable-temperature studies.
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, temperature) causing spectral inconsistencies .

Q. What strategies are effective for studying degradation pathways under oxidative conditions?

  • Methodological Answer :

  • LC-MS/MS Analysis : Track degradation products (e.g., disulfide formation from thiol oxidation) with high-resolution mass accuracy.
  • Isotopic Labeling : Introduce ²H or ¹³C labels to trace bond cleavage sites.
  • Theoretical Modeling : DFT-based mechanistic studies predict reactive oxygen species (ROS) interaction sites on the dihydropyrimidine ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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